molecular formula C19H21ClN2O B12716162 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride CAS No. 97633-89-1

4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride

Cat. No.: B12716162
CAS No.: 97633-89-1
M. Wt: 328.8 g/mol
InChI Key: RUBALOZCFGDZOK-UHFFFAOYSA-N
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Description

4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and a 2,2-dimethylaminoethoxy side chain. This compound is often used in various chemical reactions and has significant potential in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylquinoline with 2,2-dimethylaminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the side chains, leading to new derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinoline: Shares the quinoline core but lacks the 2,2-dimethylaminoethoxy side chain.

    2-((2,2-Dimethylamino)ethoxy)quinoline: Similar structure but without the phenyl group.

Uniqueness

4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

97633-89-1

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

N,N-dimethyl-1-(4-phenylquinolin-2-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c1-14(21(2)3)22-19-13-17(15-9-5-4-6-10-15)16-11-7-8-12-18(16)20-19;/h4-14H,1-3H3;1H

InChI Key

RUBALOZCFGDZOK-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C)OC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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